molecular formula C22H26N2O5S B2417597 4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049501-01-0

4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2417597
CAS No.: 1049501-01-0
M. Wt: 430.52
InChI Key: SPWCARZIVZOXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which this compound might be a part of, involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The compound is likely to contain a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Scientific Research Applications

Photophysical and Electrochemical Properties

Research on compounds with dimethoxyphenyl and pyrazine moieties, similar to the structure , has explored their photophysical and electrochemical properties. For instance, studies on 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines have characterized their molecular structures, photophysical behaviors, and electrochemical properties. These compounds exhibit specific intermolecular interactions leading to supramolecular structures, with potential applications in materials science for the development of novel photonic and electronic materials (Golla et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of heterocyclic compounds, including those with pyrazine and thiophene units, have been extensively studied. These works detail the methods for generating complex heterocyclic structures and their crystallographic analysis, providing a foundation for the synthesis of novel compounds with specific properties for targeted applications (Chaloner et al., 1992).

Potential Applications in Material Science and Medicinal Chemistry

The research on compounds structurally related to 4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide suggests potential applications in material science, particularly in the development of photonic and electronic materials, due to their unique photophysical and electrochemical properties. Additionally, the methods of synthesis and structural analysis provide valuable insights for the design and creation of novel compounds with potential medicinal chemistry applications.

Mechanism of Action

The action mechanisms of pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the specific mechanism of action of this compound.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As it is a research product, it is not intended for human or veterinary use.

Future Directions

The pyrrolopyrazine structure, which this compound might be a part of, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

1-[2-(2,5-dimethoxyphenyl)ethyl]-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-28-18-8-9-21(29-2)16(12-18)10-11-23-13-22(25)24(17-6-4-3-5-7-17)20-15-30(26,27)14-19(20)23/h3-9,12,19-20H,10-11,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWCARZIVZOXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN2CC(=O)N(C3C2CS(=O)(=O)C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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